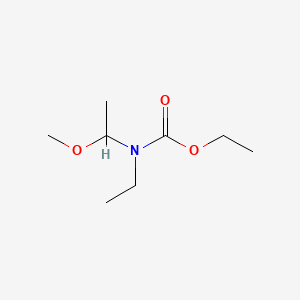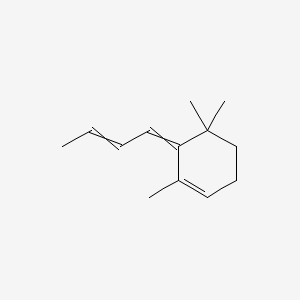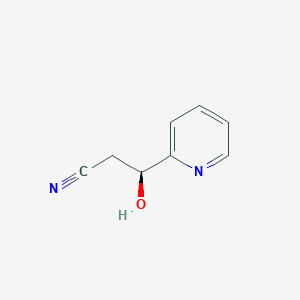![molecular formula C25H47N3O6Si2 B13807665 1-[(6aR,8R,9S,9aS)-2,2,4,4-tetratert-butyl-9-hydroxy-6a,8,9,9a-tetrahydro-6H-furo[3,2-f][1,3,5,2,4]trioxadisilocin-8-yl]-4-aminopyrimidin-2-one](/img/structure/B13807665.png)
1-[(6aR,8R,9S,9aS)-2,2,4,4-tetratert-butyl-9-hydroxy-6a,8,9,9a-tetrahydro-6H-furo[3,2-f][1,3,5,2,4]trioxadisilocin-8-yl]-4-aminopyrimidin-2-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-[(6aR,8R,9S,9aS)-2,2,4,4-tetratert-butyl-9-hydroxy-6a,8,9,9a-tetrahydro-6H-furo[3,2-f][1,3,5,2,4]trioxadisilocin-8-yl]-4-aminopyrimidin-2-one is a complex organic compound featuring a unique structure with multiple tert-butyl groups, a hydroxy group, and a fused trioxadisilocin ring system
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1-[(6aR,8R,9S,9aS)-2,2,4,4-tetratert-butyl-9-hydroxy-6a,8,9,9a-tetrahydro-6H-furo[3,2-f][1,3,5,2,4]trioxadisilocin-8-yl]-4-aminopyrimidin-2-one typically involves multiple steps, including the formation of the trioxadisilocin ring system and the subsequent attachment of the aminopyrimidinone moiety. Key steps may include:
Formation of the Trioxadisilocin Ring System: This can be achieved through the reaction of appropriate silane precursors with a furan derivative under controlled conditions.
Introduction of tert-Butyl Groups: The tert-butyl groups can be introduced via alkylation reactions using tert-butyl halides in the presence of a strong base.
Attachment of the Aminopyrimidinone Moiety: This step involves the coupling of the trioxadisilocin intermediate with an aminopyrimidinone derivative using coupling reagents such as EDCI or DCC.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to improve yield and scalability. This may include the use of continuous flow reactors, advanced purification techniques, and automation to ensure consistent quality and efficiency.
Analyse Chemischer Reaktionen
Types of Reactions
1-[(6aR,8R,9S,9aS)-2,2,4,4-tetratert-butyl-9-hydroxy-6a,8,9,9a-tetrahydro-6H-furo[3,2-f][1,3,5,2,4]trioxadisilocin-8-yl]-4-aminopyrimidin-2-one can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to a ketone or aldehyde using oxidizing agents such as PCC or Dess-Martin periodinane.
Reduction: The compound can be reduced to form different derivatives using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: The aminopyrimidinone moiety can undergo nucleophilic substitution reactions with electrophiles such as alkyl halides or acyl chlorides.
Common Reagents and Conditions
Oxidation: PCC, Dess-Martin periodinane, or KMnO4.
Reduction: LiAlH4, NaBH4, or catalytic hydrogenation.
Substitution: Alkyl halides, acyl chlorides, or sulfonyl chlorides in the presence of a base.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxy group would yield a ketone or aldehyde, while reduction could produce alcohols or amines.
Wissenschaftliche Forschungsanwendungen
Medicinal Chemistry: The compound’s unique structure may exhibit biological activity, making it a candidate for drug discovery and development.
Materials Science: The compound could be used as a building block for the synthesis of advanced materials with specific properties, such as polymers or nanomaterials.
Catalysis: The compound’s structure may allow it to act as a catalyst or catalyst precursor in various chemical reactions, including organic transformations and polymerization processes.
Wirkmechanismus
The mechanism of action of 1-[(6aR,8R,9S,9aS)-2,2,4,4-tetratert-butyl-9-hydroxy-6a,8,9,9a-tetrahydro-6H-furo[3,2-f][1,3,5,2,4]trioxadisilocin-8-yl]-4-aminopyrimidin-2-one would depend on its specific application. In medicinal chemistry, the compound may interact with molecular targets such as enzymes, receptors, or nucleic acids, modulating their activity and leading to therapeutic effects. The exact pathways and targets would require further investigation through experimental studies.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1-[(6aR,8R,9S,9aS)-2,2,4,4-tetratert-butyl-9-hydroxy-6a,8,9,9a-tetrahydro-6H-furo[3,2-f][1,3,5,2,4]trioxadisilocin-8-yl]-4-aminopyrimidin-2-one: Similar compounds may include other trioxadisilocin derivatives with different substituents or modifications to the aminopyrimidinone moiety.
Uniqueness
The uniqueness of this compound lies in its specific combination of functional groups and ring systems, which may confer unique properties and reactivity compared to other similar compounds.
Eigenschaften
Molekularformel |
C25H47N3O6Si2 |
|---|---|
Molekulargewicht |
541.8 g/mol |
IUPAC-Name |
1-[(6aR,8R,9S,9aS)-2,2,4,4-tetratert-butyl-9-hydroxy-6a,8,9,9a-tetrahydro-6H-furo[3,2-f][1,3,5,2,4]trioxadisilocin-8-yl]-4-aminopyrimidin-2-one |
InChI |
InChI=1S/C25H47N3O6Si2/c1-22(2,3)35(23(4,5)6)31-15-16-19(33-36(34-35,24(7,8)9)25(10,11)12)18(29)20(32-16)28-14-13-17(26)27-21(28)30/h13-14,16,18-20,29H,15H2,1-12H3,(H2,26,27,30)/t16-,18+,19-,20-/m1/s1 |
InChI-Schlüssel |
KKVNZKGAGONXRO-GSEOLPGOSA-N |
Isomerische SMILES |
CC(C)(C)[Si]1(OC[C@@H]2[C@H]([C@@H]([C@@H](O2)N3C=CC(=NC3=O)N)O)O[Si](O1)(C(C)(C)C)C(C)(C)C)C(C)(C)C |
Kanonische SMILES |
CC(C)(C)[Si]1(OCC2C(C(C(O2)N3C=CC(=NC3=O)N)O)O[Si](O1)(C(C)(C)C)C(C)(C)C)C(C)(C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


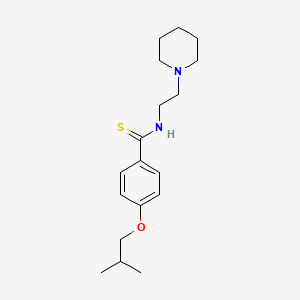
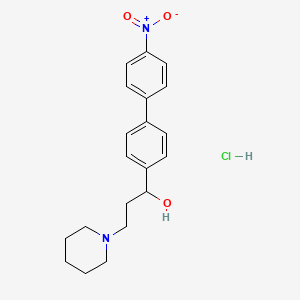
![5-nitro-2,3-dihydro-1H-benzo[de]isoquinoline](/img/structure/B13807594.png)
![Piperazine, 1-[(3-chloro-4-methylphenyl)sulfonyl]-4-cycloheptyl-(9CI)](/img/structure/B13807598.png)
![9-[(E)-2-(4-Nitrophenyl)ethenyl]anthracene](/img/structure/B13807600.png)
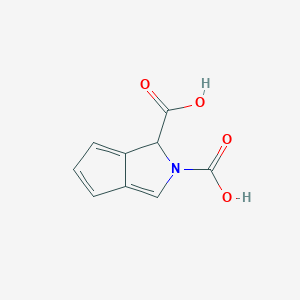
![5-Chloro-2-[[[(2,5-diiodobenzoyl)amino]thioxomethyl]amino]-benzoic acid](/img/structure/B13807618.png)
![N-(7,7-Dimethyl-2-methylidenebicyclo[2.2.1]heptan-1-yl)acetamide](/img/structure/B13807624.png)
![3-Pyridinecarbonitrile, 5-[(3,4-dichlorophenyl)azo]-1,2-dihydro-6-hydroxy-4-methyl-2-oxo-1-(phenylamino)-](/img/structure/B13807636.png)
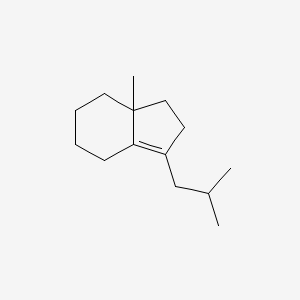
![2-Bromo-1-[2-(methylamino)-1H-imidazol-5-yl]ethan-1-one](/img/structure/B13807648.png)
